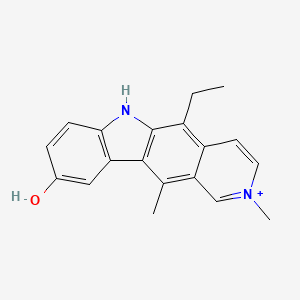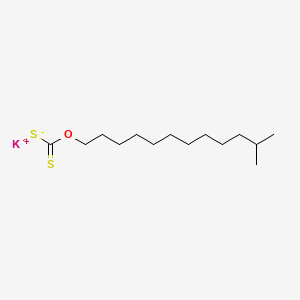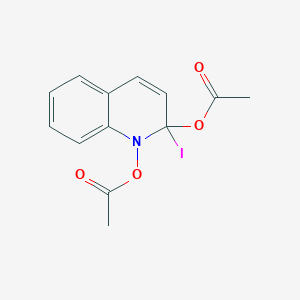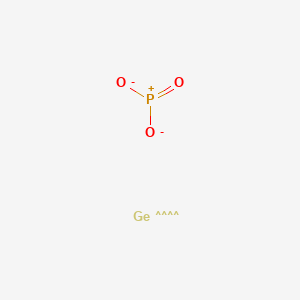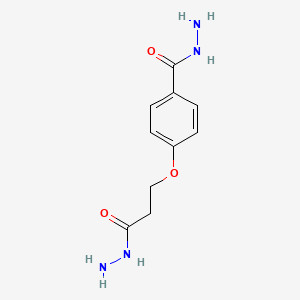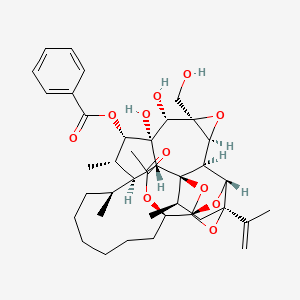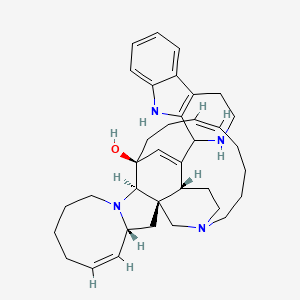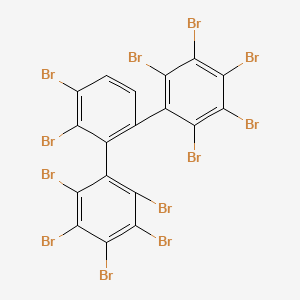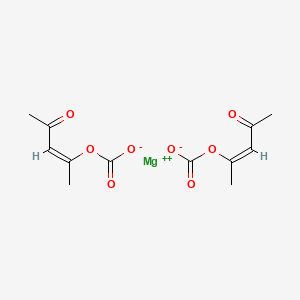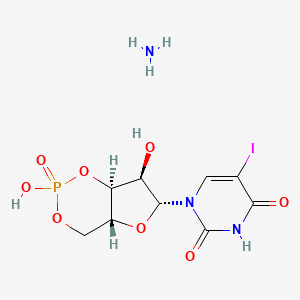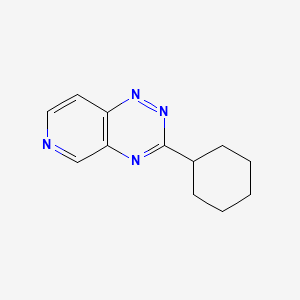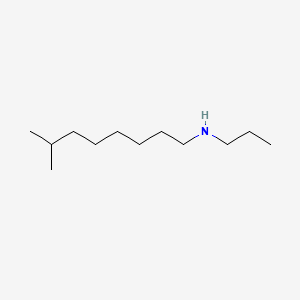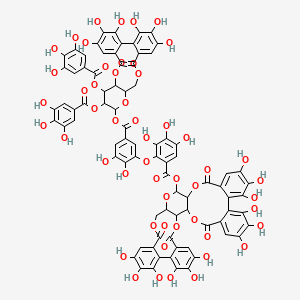
Germin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germin A is a member of the germin and germin-like protein family, which are ubiquitous plant glycoproteins belonging to the cupin superfamily. These proteins are known for their diverse enzymatic activities and play crucial roles in plant development, stress response, and pathogen resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Germin A involves the extraction and purification from plant tissues. The process typically includes homogenization of plant material, followed by centrifugation to remove debris. The supernatant is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves cloning the gene encoding this compound into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli or yeast. The host organism produces this compound, which is subsequently purified using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: Germin A undergoes several types of chemical reactions, including oxidation and reduction. It exhibits oxalate oxidase activity, catalyzing the oxidation of oxalate to carbon dioxide and hydrogen peroxide .
Common Reagents and Conditions: The oxidation reaction catalyzed by this compound typically requires oxalate as a substrate and molecular oxygen as an oxidizing agent. The reaction conditions include a pH range of 4.0 to 8.0 and a temperature range of 25°C to 37°C .
Major Products: The primary products of the oxidation reaction catalyzed by this compound are carbon dioxide and hydrogen peroxide .
Scientific Research Applications
Germin A has a wide range of applications in scientific research:
Mechanism of Action
Germin A exerts its effects through its oxalate oxidase activity. The enzyme binds to oxalate and molecular oxygen, facilitating the transfer of electrons and resulting in the production of carbon dioxide and hydrogen peroxide. The hydrogen peroxide generated acts as a signaling molecule in plants, triggering defense responses against pathogens .
Comparison with Similar Compounds
Oxalate Oxidase: Similar to Germin A, oxalate oxidase catalyzes the oxidation of oxalate to carbon dioxide and hydrogen peroxide.
Superoxide Dismutase: This enzyme also produces hydrogen peroxide but through the dismutation of superoxide radicals.
Polyphenol Oxidase: Catalyzes the oxidation of polyphenols to quinones, producing hydrogen peroxide as a byproduct.
Uniqueness of this compound: this compound is unique due to its specific role in plant defense mechanisms and its ability to produce hydrogen peroxide through oxalate oxidation. This distinguishes it from other similar enzymes that may have different substrates or reaction mechanisms .
Properties
CAS No. |
82220-61-9 |
|---|---|
Molecular Formula |
C82H56O52 |
Molecular Weight |
1873.3 g/mol |
IUPAC Name |
(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C82H56O52/c83-26-1-16(2-27(84)47(26)95)71(112)129-67-65-39(14-122-74(115)19-7-31(88)50(98)57(105)41(19)43-21(76(117)127-65)9-33(90)52(100)59(43)107)125-81(69(67)131-72(113)17-3-28(85)48(96)29(86)4-17)133-73(114)18-5-30(87)49(97)38(6-18)124-64-25(13-37(94)56(104)63(64)111)80(121)134-82-70-68(130-78(119)23-11-35(92)54(102)61(109)45(23)46-24(79(120)132-70)12-36(93)55(103)62(46)110)66-40(126-82)15-123-75(116)20-8-32(89)51(99)58(106)42(20)44-22(77(118)128-66)10-34(91)53(101)60(44)108/h1-13,39-40,65-70,81-111H,14-15H2 |
InChI Key |
ODXMIHPUPFEYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=CC(=CC(=C5O)O)C(=O)OC6C(C(C7C(O6)COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


